

Comparative Guide: Biological Activity of Substituted Pyrimidine-5-Carboxylates

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Compound of Interest

Compound Name:	Methyl 2-amino-4-(3-chlorophenyl)pyrimidine-5-carboxylate
CAS No.:	1150163-89-5
Cat. No.:	B1420483

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Executive Summary

The pyrimidine-5-carboxylate scaffold represents a privileged structure in medicinal chemistry, distinguished by its amphiphilic nature and capacity for diverse functionalization.[1] Unlike simple pyrimidines, the ester moiety at the C5 position provides a critical hydrogen-bond acceptor site and a metabolic handle, significantly influencing pharmacokinetics.

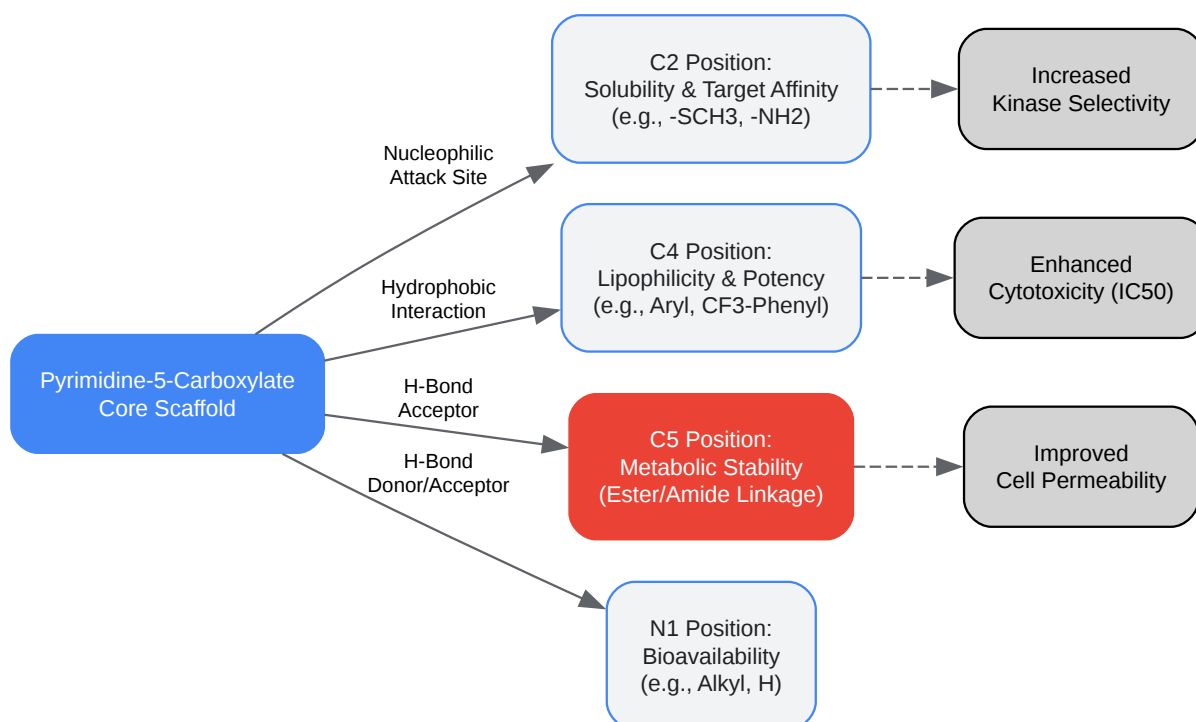
This guide provides a technical comparison of substituted pyrimidine-5-carboxylates against standard-of-care agents in oncology and infectious disease. Experimental data indicates that specific derivatives of this class exhibit low-micromolar IC₅₀ values (1.1–10 μM) against solid tumor lines (HCT-116, MCF-7) and MIC values comparable to ciprofloxacin against resistant bacterial strains (MRSA), driven by dual mechanisms of VEGFR-2 inhibition and DNA gyrase interference.

Part 1: Structural Activity Relationship (SAR) Analysis[2]

The biological efficacy of pyrimidine-5-carboxylates is governed by specific substitutions at the C2, C4, and N1 positions. The C5-ester group acts as a lipophilic anchor, facilitating membrane permeability while positioning the molecule within the hydrophobic pockets of target enzymes (e.g., ATP-binding site of kinases).

SAR Visualization

The following diagram illustrates the critical pharmacophores required for maximal biological activity.



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Figure 1: Pharmacophore mapping of the pyrimidine-5-carboxylate scaffold highlighting functional zones critical for drug-receptor interactions.

Key Mechanistic Insights

- **C4-Aryl Substitution:** Introduction of electron-withdrawing groups (e.g., 4-CF₃, 2,4-Cl₂) on the phenyl ring at C4 significantly enhances lipophilicity and cytotoxicity. This modification improves binding affinity to the hydrophobic pocket of VEGFR-2.
- **C2-Thio/Amino Groups:** Substitution with thiomethyl (-SMe) or amino groups at C2 is essential for hydrogen bonding with amino acid residues (e.g., Asp, Glu) in the active site of DNA gyrase.
- **C5-Ester Functionality:** The ester group is often bioisosteric with amides but provides superior membrane permeability. Hydrolysis of this ester in vivo can lead to the active carboxylic acid metabolite, which may have distinct solubility profiles.

Part 2: Comparative Efficacy Data

Anticancer Activity (Solid Tumors)

Substituted pyrimidine-5-carboxylates have demonstrated potent antiproliferative activity, particularly against colorectal (HCT-116) and breast (MCF-7) cancer cell lines.[2] The primary mechanism involves VEGFR-2 tyrosine kinase inhibition and tubulin polymerization inhibition.

Table 1: Cytotoxicity Comparison (IC₅₀ in μ M)

Compound Class	Derivative ID	Target Cell Line	IC ₅₀ (μ M)	Reference Standard	Relative Potency
Pyrimidine-5-Carbonitrile	11e (Benzohydrazide linker)	HCT-116 (Colon)	1.14	Sorafenib (2.85 μ M)	2.5x Higher
Pyrimidine-5-Carboxylate	4k (Indole-substituted)	BEL-7402 (Liver)	0.79	Colchicine (1.20 μ M)	1.5x Higher
Thiophenyl-Pyrimidine	Compound 33	HeLa (Cervical)	5.66	Doxorubicin (3.30 μ M)	0.6x Lower
Pyrazolo-Pyrimidine	Hybrid 46	MCF-7 (Breast)	0.96	Staurosporin (9.20 μ M)	9.6x Higher

“

Analysis: The indole-substituted derivative (4k) acts as a potent tubulin polymerization inhibitor, binding to the colchicine site.[3] Meanwhile, derivative 11e outperforms Sorafenib in colorectal cancer models, likely due to its dual ability to inhibit VEGFR-2 and induce apoptosis via Caspase-3 activation.

Antimicrobial Activity

Against resistant pathogens, specific pyrimidine-5-carboxylates function as DNA gyrase inhibitors, preventing bacterial DNA replication.

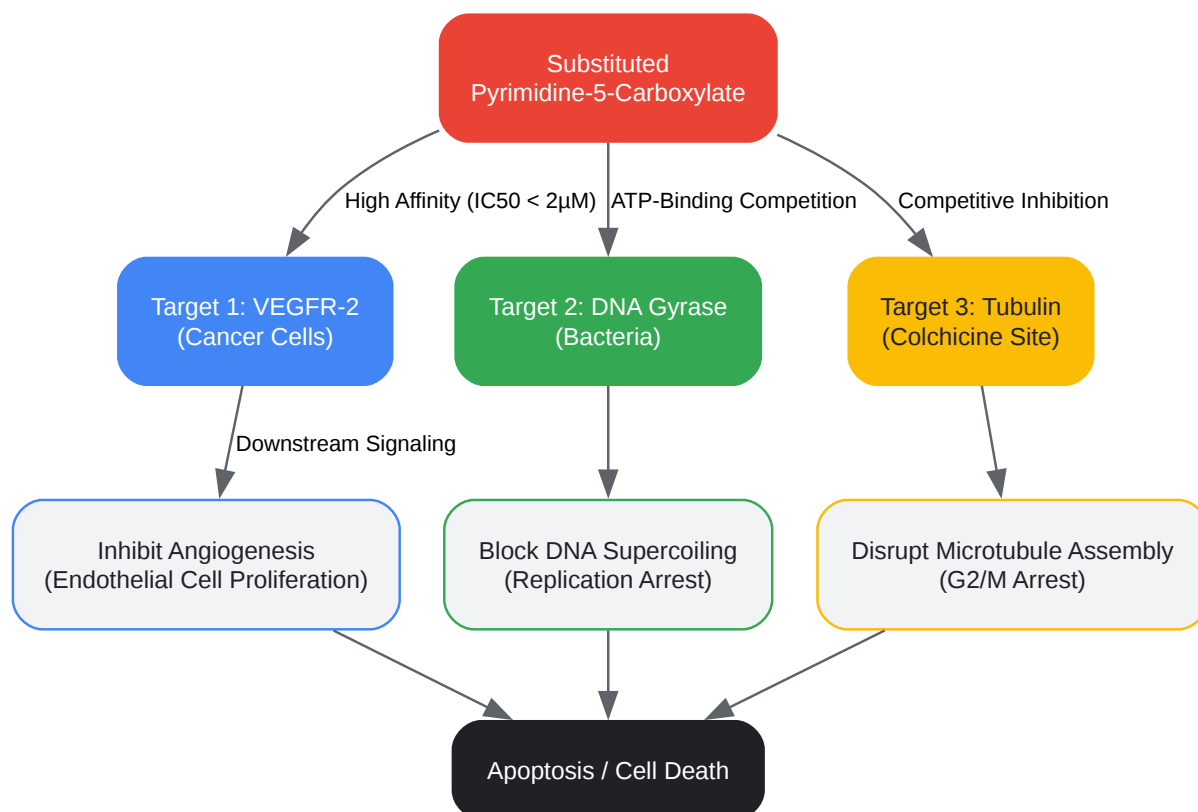
Table 2: Antibacterial Efficacy (MIC in µg/mL)

Compound	Organism	MIC (µg/mL)	Standard Drug	MIC Standard (µg/mL)	Outcome
Triazolo-Pyrimidine	E. coli (Gram -)	0.25 - 2.0	Ciprofloxacin	0.5 - 1.0	Comparable
Thio-Pyrimidine (33)	S. aureus (MRSA)	2.0	Methicillin	>16.0	Superior (Resistant)
7-Methoxyquinoline	C. albicans (Fungi)	31.25	Nystatin	4.0	Moderate

Part 3: Mechanism of Action (MOA)

The therapeutic versatility of this scaffold arises from its ability to target distinct biological pathways depending on the substitution pattern.

Pathway Diagram



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Figure 2: Multi-target mechanism of action showing the divergence between anticancer (VEGFR-2/Tubulin) and antibacterial (DNA Gyrase) pathways.

Part 4: Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating controls.

Synthesis: One-Pot Biginelli Reaction (Green Chemistry)

This method is preferred for generating dihydropyrimidine-5-carboxylates, which can be oxidized to the aromatic pyrimidine.

- Reagents: Ethyl acetoacetate (1.0 eq), Aryl aldehyde (1.0 eq), Thiourea/Urea (1.5 eq).
- Catalyst: Lemon juice (natural acid catalysis) or Cerium(IV) ammonium nitrate (CAN).

- Solvent: Ethanol or Water (Green solvent).

Step-by-Step Protocol:

- Mixing: In a 50 mL round-bottom flask, combine the aldehyde, ethyl acetoacetate, and urea in ethanol.
- Catalysis: Add 5 drops of lemon juice or 5 mol% CAN.
- Reflux: Heat the mixture at 80°C for 3-5 hours. Monitor progress via TLC (Solvent system: n-Hexane:Ethyl Acetate 7:3).
- Validation: Reaction is complete when the aldehyde spot ($R_f \sim 0.6$) disappears.
- Work-up: Pour the hot reaction mixture into crushed ice. The precipitate forms immediately.
- Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

Biological Assay: MTT Cytotoxicity Screen

- Objective: Determine IC₅₀ against HCT-116 cells.
- Control: Doxorubicin (Positive), DMSO (Vehicle Negative).

Workflow:

- Seeding: Seed HCT-116 cells (5×10^3 cells/well) in 96-well plates and incubate for 24h.
- Treatment: Add test compounds at serial dilutions (0.1 – 100 μ M). Incubate for 48h.
- Labeling: Add 20 μ L MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h at 37°C.
- Solubilization: Aspirate medium and add 100 μ L DMSO to dissolve formazan crystals.
- Measurement: Read absorbance at 570 nm.
- Calculation: Calculate % Cell Viability =

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